molecular formula C14H21N3O B2909127 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one CAS No. 953719-61-4

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Cat. No.: B2909127
CAS No.: 953719-61-4
M. Wt: 247.342
InChI Key: FZSDTJTUOMPSNU-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one (CAS 953719-61-4) is an organic compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . This chemical is supplied as a powder and should be stored at room temperature, in a dark place under an inert atmosphere . Researchers should note the associated hazard statements H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . As a piperazine derivative featuring both an aminophenyl and an ethylpiperazine group, this compound is of significant interest in medicinal chemistry research. Piperazine-based structures are commonly investigated for their potential biological activities. For instance, scientific literature indicates that structurally related piperazine-containing molecules are being explored as potential inhibitors of enzymes like PARP1, which is a target in oncology research, particularly for breast cancer . Other related compounds have been studied for their interaction with targets such as casein kinase II . The presence of the amino group on the phenyl ring offers a versatile handle for further chemical derivatization, making this compound a valuable building block for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please request a valid Safety Data Sheet (SDS) prior to handling and ensure all risk and safety phrases are thoroughly reviewed .

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSDTJTUOMPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution via Bromo-Ketone Intermediate

A widely reported method involves the reaction of 4-ethylpiperazine with 2-bromo-1-(4-nitrophenyl)ethan-1-one , followed by nitro-group reduction.

Step 1: Formation of the Bromo-Ketone Intermediate

4-Nitroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one. Triethylamine is used to scavenge HBr, with yields reaching 85–92%.

Step 2: Coupling with 4-Ethylpiperazine

The bromo-ketone is reacted with 4-ethylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Potassium carbonate facilitates deprotonation, achieving 70–78% yield.

Step 3: Catalytic Hydrogenation

The nitro group is reduced using 10% Pd/C under $$ \text{H}_2 $$ (1–3 atm) in ethanol at 50°C for 6 hours, yielding the final product (89–94% purity).

Key Reaction Conditions:

Step Reagent(s) Solvent Temperature (°C) Time (h) Yield (%)
1 Bromoacetyl bromide DCM 0–5 2 85–92
2 4-Ethylpiperazine DMF 80–100 12–24 70–78
3 $$ \text{H}_2 $$/Pd/C Ethanol 50 6 89–94

Reductive Amination with Ammonium Formate

An alternative method avoids gaseous $$ \text{H}_2 $$ by using ammonium formate as a hydrogen donor.

Procedure:
  • Intermediate Preparation : (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride is synthesized via condensation of 4-nitroaniline with benzaldehyde derivatives.
  • Reduction : The nitro intermediate is treated with 10% Pd/C and ammonium formate in methanol at 65°C for 5 hours. This step achieves 82–87% yield and eliminates safety risks associated with $$ \text{H}_2 $$ gas.

Advantages :

  • Eliminates explosive $$ \text{H}_2 $$ gas.
  • Scalable for industrial production (batch sizes >10 kg).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps. For example, cyclocondensation of 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with thiourea under microwave irradiation (130°C, 300 W) reduces reaction time from 12 hours to 30 minutes, achieving 76% yield.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to improve yield and purity:

  • Residence Time : 8–12 minutes.
  • Temperature : 120–150°C.
  • Solvent : Isopropanol/water (1:2 v/v).
  • Output : 92–95% purity at 50 kg/day capacity.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (4:1) at −20°C yields 98% pure crystals.

Analytical Validation

Spectroscopic Characterization

  • $$ ^1\text{H} $$-NMR (CDCl₃, 400 MHz): δ 7.65 (d, 2H, Ar–H), 6.62 (d, 2H, Ar–H), 3.52 (s, 2H, CH₂CO), 2.45–2.70 (m, 8H, piperazine-H), 1.32 (t, 3H, CH₂CH₃).
  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C–N).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 minutes, purity >99%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Profile
Nucleophilic Substitution 70–78 89–94 Moderate Moderate
Reductive Amination 82–87 92–95 High High
Microwave-Assisted 76 90–93 Low High

Challenges and Solutions

Side Reactions

  • Oxidation of Amine : The 4-aminophenyl group is prone to oxidation during storage. Solutions include inert atmosphere packaging and addition of 0.1% ascorbic acid as a stabilizer.
  • Piperazine Ring Hydrolysis : Acidic conditions degrade the piperazine moiety. Buffering reactions at pH 7–8 with NaHCO₃ mitigates this.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one are compared below with analogous piperazine-based ketones. Key differences lie in the substituents on the piperazine ring and their impact on physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound (Target) 4-Ethyl C₁₃H₁₈N₄O 246.31 Not Provided Antimicrobial intermediates
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 4-Phenyl C₁₈H₂₁N₃O 295.38 1016528-63-4 Research intermediate
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one 4-Pyrimidinyl C₁₆H₁₉N₅O 297.36 1016694-81-7 Kinase inhibitor candidates
2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one 4-(4-Chlorophenyl) C₁₂H₁₆ClN₃O 269.73 93288-86-9 Neuropharmacological studies
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 4-Phenyl C₁₇H₂₁N₅O₃ 343.39 956239-75-1 Antibacterial agents

Key Observations:

Substituent Effects on Bioactivity: The 4-ethyl group in the target compound enhances solubility and moderate antimicrobial activity . Chlorophenyl groups (e.g., in CID 22633065) introduce electron-withdrawing effects, which may enhance binding to serotonin or dopamine receptors .

Synthetic Flexibility: Piperazine rings with pyrimidinyl substituents (e.g., 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one) are tailored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets . Nitro-pyrazole derivatives (e.g., 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone) exhibit broad-spectrum antibacterial activity, attributed to the nitro group’s electrophilic reactivity .

Spectroscopic and Crystallographic Data :

  • Structural elucidation of these compounds relies heavily on $^{1}$H/$^{13}$C NMR and X-ray diffraction. For example, the target compound’s derivatives were confirmed using $^{13}$C-NMR spectra in DMSO-d₆ .
  • SHELX software remains a critical tool for refining crystal structures, ensuring accuracy in stereochemical assignments .

Biological Activity

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one, also known by its CAS number 953719-61-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H21N3O
  • Molecular Weight: 247.34 g/mol
  • Purity: 95% .

This compound exhibits a variety of biological activities, primarily through its interaction with specific molecular targets. The compound's structure suggests potential interactions with neurotransmitter systems and enzymatic pathways, particularly those involved in neuropharmacology.

Potential Targets:

  • Serotonin Receptors: The presence of a piperazine moiety indicates possible activity at serotonin receptors, which are crucial in mood regulation and anxiety.
  • Dopamine Receptors: Given its structural similarities to known dopamine receptor ligands, it may influence dopaminergic signaling pathways.
  • Enzymatic Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antiproliferative Activity

Recent research has indicated that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have shown IC50 values in the low micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7) .

CompoundCancer Cell LineIC50 (μM)
DoxorubicinPC30.19
This compoundMCF70.66
New Pyrazole DerivativePC30.33

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has been explored through various models assessing its effects on anxiety and depression-like behaviors. In animal models, administration of similar piperazine derivatives has resulted in anxiolytic effects, suggesting that this compound may also possess similar properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Study on Anticancer Activity:
    • A study evaluated a series of compounds with structural similarities to this compound and found that they effectively inhibited tumor growth in vitro and in vivo models .
    • The most potent compounds demonstrated a significant reduction in tumor size and improved survival rates in treated animals.
  • Neuropharmacological Assessment:
    • In a controlled study involving rodent models, compounds related to this scaffold were assessed for their impact on serotonin levels and behavioral outcomes, revealing promising anxiolytic effects .

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